molecular formula C9H8N4 B13959837 1H-pyrazolo[1,5-a]benzimidazol-2-amine CAS No. 503560-15-4

1H-pyrazolo[1,5-a]benzimidazol-2-amine

Katalognummer: B13959837
CAS-Nummer: 503560-15-4
Molekulargewicht: 172.19 g/mol
InChI-Schlüssel: NOGUQFLQOQAEIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-pyrazolo[1,5-a]benzimidazol-2-amine is a heterocyclic compound that features a fused ring system combining a pyrazole ring and a benzimidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-pyrazolo[1,5-a]benzimidazol-2-amine can be synthesized through various methods. One common approach involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-pyrazolo[1,5-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, thiols, and halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

1H-pyrazolo[1,5-a]benzimidazol-2-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1H-pyrazolo[1,5-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

503560-15-4

Molekularformel

C9H8N4

Molekulargewicht

172.19 g/mol

IUPAC-Name

1H-pyrazolo[1,5-a]benzimidazol-2-amine

InChI

InChI=1S/C9H8N4/c10-8-5-9-11-6-3-1-2-4-7(6)13(9)12-8/h1-5,12H,10H2

InChI-Schlüssel

NOGUQFLQOQAEIU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.